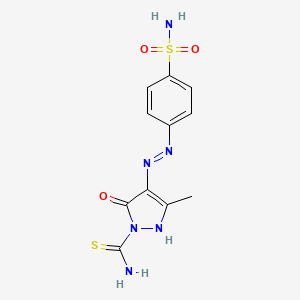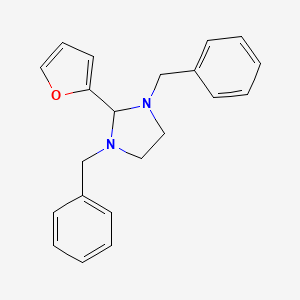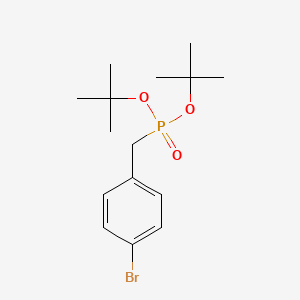![molecular formula C15H15NO3 B12452710 4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)
4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol is an organic compound characterized by the presence of an ethoxyphenyl group and a benzene-1,2-diol moiety connected through an imino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol typically involves the condensation of 4-ethoxyaniline with 3,4-dihydroxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imino linkage. Commonly used reagents include acetic acid or sodium hydroxide as catalysts. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the imino group can yield the corresponding amine.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
科学的研究の応用
4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the hydroxyl groups on the benzene ring can participate in redox reactions, modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol is unique due to the presence of both ethoxy and diol functionalities, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
4-[(4-ethoxyphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H15NO3/c1-2-19-13-6-4-12(5-7-13)16-10-11-3-8-14(17)15(18)9-11/h3-10,17-18H,2H2,1H3 |
InChIキー |
MSEALPWYWDSFQZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
![2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B12452633.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452648.png)

![4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12452659.png)


![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12452677.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12452682.png)

![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)
